(S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is an organic compound with a molecular formula of C8H9FN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-fluoropyridin-2-yl)propanoic acid: Shares the fluoropyridine moiety but lacks the amino group.
2-(5-fluoropyridin-2-yl)acetic acid: Similar structure but with a different carbon chain length.
Uniqueness
(S)-2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is unique due to the presence of both an amino group and a fluoropyridine moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions.
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
YZUVKRZLMIRVEE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC=C1F)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=NC=C1F)CC(C(=O)O)N |
Origin of Product |
United States |
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